
(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a fluorophenyl group and a methylquinolinyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, such as 4-fluorobenzaldehyde and 2-methylquinoline, undergo a condensation reaction to form the enamide backbone.
Amidation: The intermediate product is then subjected to amidation using appropriate reagents like acyl chlorides or anhydrides under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving enamides.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(4-chlorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide
- (E)-3-(4-bromophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide
- (E)-3-(4-methylphenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide
Uniqueness
The presence of the fluorophenyl group in (E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide may impart unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c1-13-12-18(16-4-2-3-5-17(16)21-13)22-19(23)11-8-14-6-9-15(20)10-7-14/h2-12H,1H3,(H,21,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYVBMOTVMMKF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-1-(2,4-dichlorophenyl)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5760831.png)
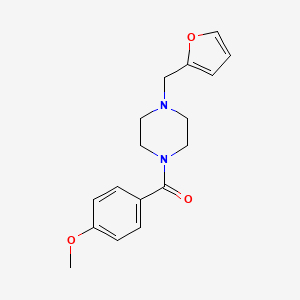
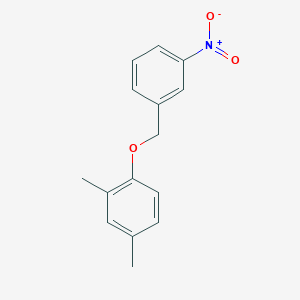
![N-[5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYLMETHYL)AMINE](/img/structure/B5760853.png)
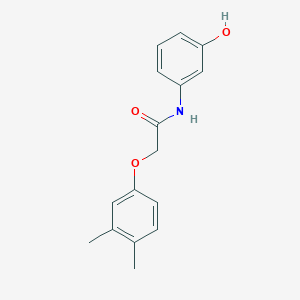
![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)
![N-cyclopropyl-6-ethyl-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5760879.png)
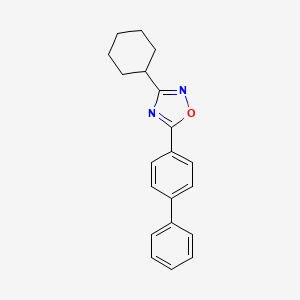
![N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE](/img/structure/B5760896.png)
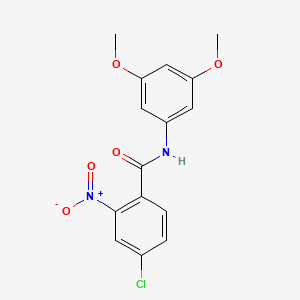
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)
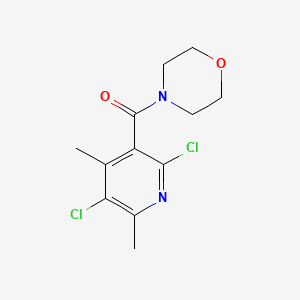
![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
